Benz(a)anthracene, 12-ethyl-7-methyl-
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Overview
Description
Benz(a)anthracene, 12-ethyl-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in industrial and environmental settings. PAHs are known to be carcinogenic, and benz(a)anthracene, 12-ethyl-7-methyl- is no exception. Despite its harmful effects, this compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Mechanism Of Action
Benz(a)anthracene, 12-ethyl-7-methyl- is known to be a potent carcinogen. It works by binding to DNA and causing mutations that can lead to the development of cancer. This compound is also known to induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.
Biochemical And Physiological Effects
Benz(a)anthracene, 12-ethyl-7-methyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation. This compound has also been shown to affect various signaling pathways in cells, including the aryl hydrocarbon receptor (AhR) pathway.
Advantages And Limitations For Lab Experiments
Benz(a)anthracene, 12-ethyl-7-methyl- has several advantages for use in lab experiments. It is a well-characterized compound with known properties, making it easy to work with. It is also relatively inexpensive and readily available. However, this compound is highly toxic and requires special handling and disposal procedures.
Future Directions
There are several future directions for research on benz(a)anthracene, 12-ethyl-7-methyl-. One area of interest is the development of new drugs and therapies based on this compound. Another area of interest is the study of the effects of this compound on the environment and human health. Finally, there is a need for further research on the mechanisms of action of benz(a)anthracene, 12-ethyl-7-methyl- and its potential interactions with other compounds.
Synthesis Methods
Benz(a)anthracene, 12-ethyl-7-methyl- can be synthesized through a variety of methods, including the Diels-Alder reaction and Friedel-Crafts alkylation. The Diels-Alder reaction involves the reaction of anthracene with ethylene and methyl vinyl ketone, while Friedel-Crafts alkylation involves the reaction of anthracene with ethylene and aluminum chloride.
Scientific Research Applications
Benz(a)anthracene, 12-ethyl-7-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a model compound to study the effects of Benz(a)anthracene, 12-ethyl-7-methyl-s on human health and the environment. This compound has also been used in the development of new drugs and therapies for various diseases.
properties
CAS RN |
16354-55-5 |
---|---|
Product Name |
Benz(a)anthracene, 12-ethyl-7-methyl- |
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
12-ethyl-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-3-16-20-11-7-6-9-17(20)14(2)18-13-12-15-8-4-5-10-19(15)21(16)18/h4-13H,3H2,1-2H3 |
InChI Key |
FTMBVQWARWOALX-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=C(C3=CC=CC=C31)C)C=CC4=CC=CC=C42 |
Canonical SMILES |
CCC1=C2C(=C(C3=CC=CC=C31)C)C=CC4=CC=CC=C42 |
Other CAS RN |
16354-55-5 |
synonyms |
7-METHYL-12-ETHYLBENZ(A)ANTHRACENE |
Origin of Product |
United States |
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